3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol

Pancreatic lipase inhibition Phenethylamine SAR Halogenation requirement

3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol (CAS 1410612-84-8) is a synthetic trifluoromethylated β-amino alcohol with the molecular formula C₁₁H₁₃ClF₃NO and a molecular weight of 267.68 g/mol. It features a 4-chlorophenethylamine moiety linked via a secondary amine to a 1,1,1-trifluoropropan-2-ol backbone, bearing one asymmetric center (Fsp³ = 0.45).

Molecular Formula C11H13ClF3NO
Molecular Weight 267.67 g/mol
CAS No. 1410612-84-8
Cat. No. B1454419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol
CAS1410612-84-8
Molecular FormulaC11H13ClF3NO
Molecular Weight267.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNCC(C(F)(F)F)O)Cl
InChIInChI=1S/C11H13ClF3NO/c12-9-3-1-8(2-4-9)5-6-16-7-10(17)11(13,14)15/h1-4,10,16-17H,5-7H2
InChIKeyXQGUGABJTYSZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol (CAS 1410612-84-8): Structural Identity and Compound Class


3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol (CAS 1410612-84-8) is a synthetic trifluoromethylated β-amino alcohol with the molecular formula C₁₁H₁₃ClF₃NO and a molecular weight of 267.68 g/mol . It features a 4-chlorophenethylamine moiety linked via a secondary amine to a 1,1,1-trifluoropropan-2-ol backbone, bearing one asymmetric center (Fsp³ = 0.45) . The compound is supplied as a research-chemical building block at ≥95% purity and is classified under GHS07 as harmful if swallowed and a skin/eye/respiratory irritant . It is listed in the catalogs of Enamine (EN300-214320), Fluorochem (F656521), Biosynth (KGC61284), and Leyan (1310189) .

Scaffold 4-Chloro phenethylamine β-amino alcohol
Functionality Dual H-bond donor/acceptor (2 HBD, 2 HBA)
Stereochemistry Racemic, single asymmetric center (Fsp³ 0.45)
Role Lipase inhibitor SAR, chiral building block, physicochemical studies

Why 3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol Cannot Be Interchanged with In-Class Analogs


Within the phenethylamine-derived β-amino alcohol family, seemingly minor structural variations produce marked differences in physicochemical properties and biological target engagement. The 4-chloro substituent on the aromatic ring is a critical determinant: Comai et al. (1982) demonstrated that halogenation at the 3- or 4-position of phenethylamines is required for pancreatic lipase inhibition, while a 2-chloro substituent is ineffective [1]. The trifluoromethyl group further modulates lipophilicity (logP ≈ 2.75) and hydrogen-bonding capacity relative to both the des-chloro analog (logP ≈ 2.13, CAS 400878-20-8) and simpler 4-chlorophenyl-trifluoropropanols lacking the amine tether (logP ≈ 3.3, CAS 1148050-25-2) [1][2]. Procurement of a generic 'trifluoromethyl amino alcohol' without verifying the 4-chloro-phenethylamine architecture and the ethylamine linker would forfeit these property advantages [1].

4-Chloro requirement: Des-chloro or 2-chloro analogs may lack lipase inhibition SAR; the para-chloro substitution is critical.
Linker architecture: Aniline-type analogs (direct N-aryl) belong to a different pharmacophore class; phenethylamine spacer is essential.
Hydrogen-bond capacity: Amine-absent 4-chlorophenyl analogs offer only 1 HBD/1 HBA, limiting bidentate target engagement.

Quantitative Differentiation Evidence for 3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol Versus Comparators


4-Chloro Substituent Enables Pancreatic Lipase Inhibitory Pharmacophore Fulfillment

The target compound possesses a 4-chloro substituent on the phenethylamine aromatic ring, which satisfies the empirically validated structural requirement for pancreatic lipase inhibition in the phenethylamine class. Comai et al. (1982) established that halogenation at the 3- or 4-position of the phenyl ring is necessary for inhibitory activity against both rat and human pancreatic lipase (rat Km = 6.5 mM; human Km = 3.5 mM, triolein substrate), while a chloro group at the 2-position (chlortermine) was ineffective [1]. The des-chloro analog 1,1,1-trifluoro-3-(phenethylamino)propan-2-ol (CAS 400878-20-8) lacks this halogen and therefore does not meet the SAR-defined pharmacophore requirement [1]. Although the Comai study did not directly test the target compound, the SAR rule—that 'alterations in the ethylamine portion of the molecule did not cause significant changes in the inhibitory properties of the active phenethylamines'—is permissive for the β-amino alcohol modification present in the target scaffold [1].

4-Cl Pharmacophore
Class-level inference
4-Cl meets halogenation requirement; 2-Cl or unsubstituted predicted inactive (Comai et al. 1982).
Supports focused lipase inhibitor library design.
SAR from rat/human lipase; compound not directly tested.
Pancreatic lipase inhibition Phenethylamine SAR Halogenation requirement

Lipophilicity (logP) Enhancement Relative to the Des-Chloro Analog

The combination of the CF₃ group and the 4-chloro substituent elevates the computed logP of the target compound to approximately 2.75, compared to approximately 2.13 for the des-chloro analog 1,1,1-trifluoro-3-(phenethylamino)propan-2-ol (CAS 400878-20-8), representing a ΔlogP of +0.62 . This increase is consistent with the well-documented lipophilicity-enhancing effect of aryl chlorine substitution (π-Cl ≈ +0.71). In contrast, the 4-chlorophenyl analog lacking the amino alcohol tether (CAS 1148050-25-2) exhibits a higher XLogP3 of 3.3, but at the cost of losing the secondary amine hydrogen-bonding functionality critical for target engagement [1]. The intermediate logP of the target compound (2.75) balances membrane permeability with aqueous solubility considerations.

LogP Enhancement
Cross-study comparable
logP ≈ 2.75 vs. des-chloro analog 2.13 (Δ +0.62).
Intermediate lipophilicity for permeability studies.
Computed logP; experimental logD₇.₄ not available.
Lipophilicity logP Membrane permeability 4-Chloro substitution effect

Dual Hydrogen-Bond Donor/Acceptor Capacity Versus Simpler 4-Chlorophenyl-Trifluoropropanol Analogs

The target compound provides two hydrogen-bond donor (HBD) and two hydrogen-bond acceptor (HBA) sites arising from the secondary amine and the secondary alcohol functionalities . This dual donor/acceptor capacity is absent in the simpler 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol (CAS 1148050-25-2), which offers only one HBD and one HBA, and lacks the amine group entirely [1]. The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, enabling bidentate interactions with biological targets (e.g., enzyme active sites, receptor binding pockets) that simpler mono-alcohol analogs cannot achieve [2].

H-Bond Capacity
Supporting evidence
2 HBD / 2 HBA vs. 1 HBD / 1 HBA for amine-absent analog.
Enables bidentate target engagement assays.
No experimental binding data for target compound.
Hydrogen bonding β-Amino alcohol scaffold Target engagement PSA

Refrigerated Storage Requirement Signals Distinct Chemical Stability Profile Versus Ambient-Stable Des-Chloro Analog

The target compound requires storage at 2–8°C in sealed, dry conditions, as specified by Chemscene (Cat. No. for CAS 1410612-84-8) . In contrast, the des-chloro analog 1,1,1-trifluoro-3-(phenethylamino)propan-2-ol (CAS 400878-20-8) is stable under ambient storage conditions per VWR/Avantor specifications . This differential storage requirement—refrigerated vs. ambient—indicates that the 4-chloro substituent introduces a meaningful change in chemical stability, likely through altered electron density on the aromatic ring affecting oxidative or hydrolytic degradation pathways. Procurement workflows must accommodate cold-chain logistics for the target compound but not for the des-chloro analog.

Storage Requirement
Cross-study comparable
2–8°C (refrigerated) vs. ambient for des-chloro analog.
Cold-chain logistics needed; distinct stability profile.
Vendor specification; no accelerated stability data.
Storage stability Procurement logistics Chemical stability Cold chain

The Ethylamine Linker Distinguishes This Compound from Aniline-Type Chlorophenyl-Trifluoropropanol Isomers and Confers Conformational Flexibility

The target compound contains an ethylene (–CH₂–CH₂–) spacer between the secondary amine and the 4-chlorophenyl ring, yielding a phenethylamine scaffold. This contrasts with the aniline-type analog 3-[(2-chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CAS 1341845-91-7), where the amino group is directly attached to the aromatic ring, resulting in a more rigid, conjugated system with different electronic properties (MW = 239.62 vs. 267.68) . The ethylamine spacer introduces additional rotatable bonds, increasing conformational flexibility and decoupling the amine basicity from direct aryl conjugation. Comai et al. (1982) specifically noted that the phenethylamine backbone (with the ethylene spacer intact) was the scaffold in which the 4-halogenation SAR for lipase inhibition was established [1].

Ethylamine Linker
Supporting evidence
Phenethylamine spacer vs. direct aniline attachment (ΔMW +28.06).
Validated scaffold for lipase inhibition SAR.
Aniline-type isomers are different pharmacophore class.
Ethylamine linker Conformational flexibility Aniline vs. phenethylamine Rotatable bonds

Trifluoromethyl Group Modulates Amino Alcohol pKa and Metabolic Stability Relative to Non-Fluorinated β-Amino Alcohols

The electron-withdrawing CF₃ group α to the secondary alcohol reduces the hydroxyl pKa and decreases the basicity of the adjacent amine compared to non-fluorinated β-amino alcohol analogs. Literature on CF₃-substituted amino alcohols demonstrates that the trifluoromethyl group increases the electrophilicity of the adjacent carbinol carbon and decreases hydroxyl basicity [1]. This electronic modulation translates into enhanced metabolic stability—the CF₃ group resists cytochrome P450 oxidative metabolism at the carbinol position, a well-established benefit of trifluoromethyl incorporation in medicinal chemistry [2]. While direct experimental pKa or metabolic stability data for the target compound are not available, the predicted pKa of the des-chloro analog (12.07 ± 0.20) provides a reference point; the 4-chloro substituent's electron-withdrawing effect is expected to further reduce this value .

CF₃ Effect
Class-level inference
Predicted pKa reduction ~1–3 units; enhanced metabolic stability anticipated.
May improve in vitro metabolic half-life.
No direct measurement; literature precedent only.
Trifluoromethyl effect pKa modulation Metabolic stability Electron withdrawal

Optimal Application Scenarios for 3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol Based on Quantitative Differentiation Evidence


Pancreatic Lipase Inhibitor Screening Libraries: Leveraging the 4-Chloro Pharmacophore

The target compound is structurally suited for inclusion in focused screening libraries targeting pancreatic lipase inhibition. The Comai et al. (1982) SAR establishes that 4-position halogenation on the phenethylamine scaffold is a prerequisite for activity, and the ethylamine modifications are tolerant of structural variation [1]. Unlike the des-chloro analog (CAS 400878-20-8), which lacks the essential halogen, the target compound satisfies the pharmacophore requirement. Researchers building lipase inhibitor panels should prioritize this compound over non-halogenated or 2-chloro phenethylamine analogs, as those are predicted to be inactive based on the established SAR [1].

Scaffold-Hopping Medicinal Chemistry: The β-Amino Alcohol Motif as a Privileged Core

The β-amino alcohol scaffold with a trifluoromethyl group is a recognized privileged structure in medicinal chemistry, appearing in CETP inhibitors, renin inhibitors, and MAO modulator programs [1][2]. The target compound offers both the CF₃-mediated metabolic stability advantages and the 4-chloro substituent for target engagement, combined with dual HBD/HBA capacity (2 donors, 2 acceptors) . For medicinal chemists pursuing scaffold-hopping strategies from known phenethylamine-based drugs (e.g., fenfluramine, chlorphentermine), this compound provides a structurally distinct but pharmacophore-compatible entry point with differentiated physicochemical properties (logP = 2.75) .

Physicochemical Property Optimization Studies: logP and H-Bond Capacity Tuning

For research groups systematically studying the effect of aromatic substitution on the physicochemical properties of trifluoromethyl amino alcohols, the target compound occupies a specific and differentiable position in property space. With a computed logP of 2.75, it sits between the more polar des-chloro analog (logP = 2.13) and the more lipophilic amine-absent 4-chlorophenyl analog (logP = 3.3) [1][2]. This intermediate lipophilicity, combined with dual HBD/HBA functionality, makes it a valuable comparator compound in systematic property-activity relationship (PAR) studies examining how incremental structural changes affect solubility, permeability, and non-specific binding [1].

Chiral Resolution and Stereochemical SAR Exploration

The target compound contains one asymmetric center (Fsp³ = 0.45) and is supplied as a racemate [1]. For laboratories equipped with chiral chromatography or asymmetric synthesis capabilities, this offers the opportunity to resolve the enantiomers and evaluate stereochemistry-dependent biological activity. Chiral trifluoromethyl β-amino alcohols have been employed as ligands in enantioselective catalysis (e.g., Reformatsky reactions) and as chiral building blocks [2]. The 4-chloro substituent provides a UV-active chromophore facilitating chiral HPLC monitoring, an advantage over the des-chloro analog for analytical method development [1].

Application
Selection Property
Validation Focus
Lipase Inhibitor Screening
4-chloro phenethylamine pharmacophore
Lipase inhibition SAR context (Comai et al.)
Scaffold-Hopping MedChem
β-amino alcohol privileged scaffold with CF₃
Target engagement and metabolic stability profiling
Physicochemical PAR Studies
Intermediate lipophilicity and dual HBD/HBA
Solubility-permeability balance assessment
Chiral Resolution & SAR
Racemate with UV-active chromophore
Enantiomer separation and stereochemical SAR
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